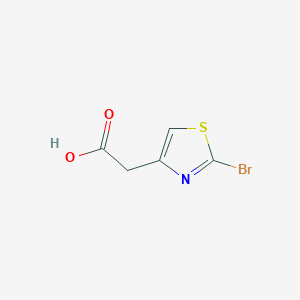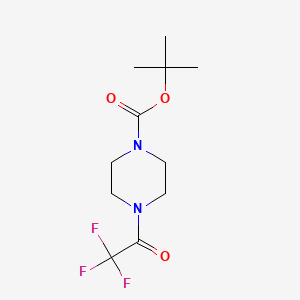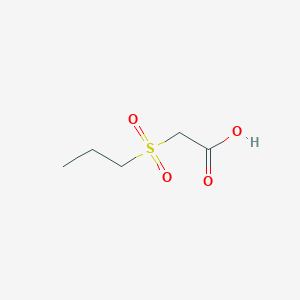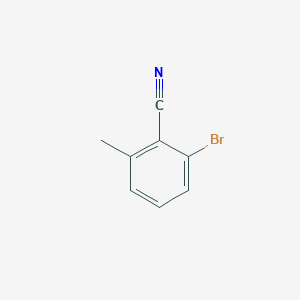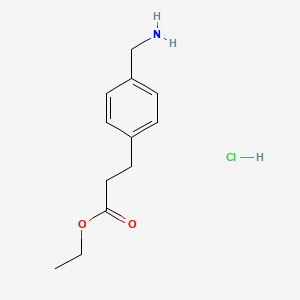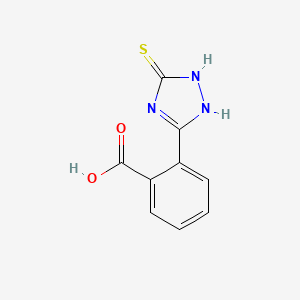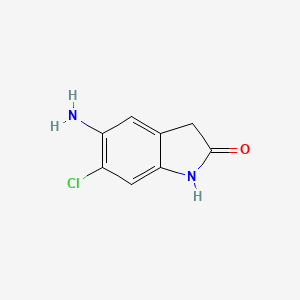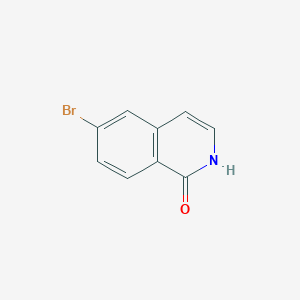
6-Brom-2H-Isochinolin-1-on
Übersicht
Beschreibung
6-Bromo-2H-isoquinolin-1-one, also known as 6-Bromo-Isoquinolin-1-one (6BIQ), is an organic compound composed of a six-membered ring containing two nitrogen atoms and a bromine atom. It is a versatile building block for organic synthesis and has been widely used in the synthesis of various organic compounds. 6BIQ is considered to be a privileged scaffold due to its unique properties and its potential applications in medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
Entdeckung von ROCK-I-Inhibitoren
6-Brom-2H-Isochinolin-1-on: wurde als wichtiges Reagenz bei der fragmentbasierten Entdeckung von ROCK-I-Inhibitoren eingesetzt. Diese Inhibitoren leiten sich von 6-substituierten Isochinolin-1-aminen ab und spielen eine bedeutende Rolle bei der Behandlung von Herz-Kreislauf-Erkrankungen durch gezielte Ansteuerung der Rho-assoziierten, Spulen-enthaltende Proteinkinase 1 (ROCK-I) .
Entwicklung von PDK1-Inhibitoren zur Krebsbehandlung
Diese Verbindung ist auch bei der Entdeckung neuer Isochinolon-PDK1-Inhibitoren von Bedeutung. PDK1 ist eine Kinase, die an den Signalwegen beteiligt ist, die Zellwachstum und -überleben fördern, was sie zu einem potenziellen Ziel für die Krebstherapie macht. Die mit this compound entwickelten Inhibitoren bieten eine neue therapeutische Modalität zur Behandlung verschiedener Krebsarten .
Synthese von Dopamin-D3-Rezeptor-Liganden
Der Zwischenstoff 6-Brom-3,4-Dihydroisochinolin-1(2H)-on, der eng mit this compound verwandt ist, wird zur Synthese von Benzol-Lactamen als Dopamin-D3-Rezeptor-Liganden verwendet. Diese Liganden haben Auswirkungen auf die Behandlung neurologischer Erkrankungen wie Parkinson-Krankheit .
Erstellung von MK2-Inhibitoren für entzündungshemmende Anwendungen
Eine weitere Anwendung umfasst die Synthese neuer, selektiver 3-Aminopyrazol-basierter MK2-Inhibitoren. Diese Inhibitoren können die intrazelluläre Phosphorylierung von hsp27 verhindern und die LPS-induzierte TNFα-Freisetzung in Zellen reduzieren, was für entzündungshemmende Therapien entscheidend ist .
Isochinolon-Ring-Konstruktion
Die Isochinolon-Ring-Konstruktion ist ein grundlegender Prozess in der organischen Chemie, und this compound spielt dabei eine wichtige Rolle. Die für diesen Prozess entwickelten Methoden sind für die Synthese komplexer organischer Moleküle, einschließlich Pharmazeutika, unerlässlich .
Pharmakokinetische Studien
In der Pharmakokinetik sind die Lipophilie, die Druglikeness und die Wasserlöslichkeit einer Verbindung kritische Parameter. This compound wird in Studien verwendet, um diese Eigenschaften zu verstehen, die bei der Arzneimittelentwicklung von entscheidender Bedeutung sind .
Medizinisch-chemische Forschung
Die Rolle der Verbindung in der medizinischen Chemie beschränkt sich nicht auf eine einzige Anwendung, sondern erstreckt sich über verschiedene Stadien der Arzneimittelforschung und -entwicklung. Ihre Reaktivität und ihr Strukturmotiv machen sie zu einem wertvollen Baustein bei der Synthese verschiedener medizinischer Wirkstoffe .
Methoden der organischen Synthese
Schließlich wird this compound zur Entwicklung neuer Methoden für die organische Synthese eingesetzt. Die Einführung eines Bromatoms in organische Verbindungen ist ein wichtiger Schritt bei der Synthese vieler Pharmazeutika und Feinchemikalien, und diese Verbindung bietet einen zuverlässigen Weg für solche Transformationen .
Safety and Hazards
- Precautionary Statements : P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P301 + P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302 + P352 (IF ON SKIN: Wash with plenty of soap and water), P304 + P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do – continue rinsing) .
Wirkmechanismus
Target of Action
It has been used as a reagent in the fragment-based discovery of rock-i inhibitors . ROCK-I, or Rho-associated coiled-coil containing protein kinase 1, is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell migration, proliferation, and apoptosis.
Mode of Action
Given its use in the development of rock-i inhibitors , it can be inferred that it may interact with the kinase domain of ROCK-I, thereby inhibiting its activity.
Biochemical Pathways
The biochemical pathways affected by 6-Bromo-2H-isoquinolin-1-one are likely related to the Rho/ROCK signaling pathway, given its use in the development of ROCK-I inhibitors . The Rho/ROCK pathway plays a critical role in various cellular processes, including cell migration, proliferation, and apoptosis. Inhibition of ROCK-I can lead to changes in cell morphology, reduced cell motility, and induction of apoptosis.
Result of Action
The molecular and cellular effects of 6-Bromo-2H-isoquinolin-1-one’s action are likely to be related to its potential inhibitory effects on ROCK-I. This could result in changes in cell morphology, reduced cell motility, and induction of apoptosis .
Biochemische Analyse
Biochemical Properties
6-Bromo-2H-isoquinolin-1-one plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been used in the fragment-based discovery of ROCK-I inhibitors, which are derived from 6-substituted isoquinolin-1-amine . Additionally, it has been employed in the discovery of novel isoquinolone PDK1 inhibitors, offering a new therapeutic modality for cancer treatment . The compound interacts with enzymes such as ROCK-I and PDK1, inhibiting their activity and thereby affecting downstream signaling pathways.
Cellular Effects
6-Bromo-2H-isoquinolin-1-one influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By inhibiting enzymes like ROCK-I and PDK1, it can alter cell function and behavior. For instance, the inhibition of ROCK-I can lead to changes in cell morphology, motility, and proliferation . Similarly, the inhibition of PDK1 can impact cellular metabolism and survival, particularly in cancer cells .
Molecular Mechanism
The molecular mechanism of 6-Bromo-2H-isoquinolin-1-one involves its binding interactions with target enzymes, leading to their inhibition. The compound binds to the active sites of enzymes such as ROCK-I and PDK1, preventing their normal function . This inhibition can result in the disruption of key signaling pathways, ultimately affecting cellular processes like gene expression and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Bromo-2H-isoquinolin-1-one can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 6-Bromo-2H-isoquinolin-1-one remains stable under specific conditions, but its activity may decrease over extended periods . Long-term exposure to the compound can lead to sustained inhibition of target enzymes, resulting in prolonged changes in cellular behavior .
Dosage Effects in Animal Models
The effects of 6-Bromo-2H-isoquinolin-1-one vary with different dosages in animal models. At lower doses, the compound can effectively inhibit target enzymes without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, including cellular damage and impaired organ function . Determining the optimal dosage is crucial for maximizing therapeutic benefits while minimizing potential risks.
Metabolic Pathways
6-Bromo-2H-isoquinolin-1-one is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound can affect metabolic flux and alter metabolite levels, influencing overall cellular metabolism . Understanding these metabolic pathways is essential for predicting the compound’s behavior in biological systems and optimizing its therapeutic applications.
Transport and Distribution
Within cells and tissues, 6-Bromo-2H-isoquinolin-1-one is transported and distributed through interactions with specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. Efficient transport and distribution are critical for ensuring the compound reaches its target sites and exerts its intended effects .
Subcellular Localization
The subcellular localization of 6-Bromo-2H-isoquinolin-1-one is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound’s activity and function can vary depending on its localization, affecting its interactions with target enzymes and other biomolecules . Understanding these localization mechanisms is vital for optimizing the compound’s efficacy in biochemical and therapeutic applications.
Eigenschaften
IUPAC Name |
6-bromo-2H-isoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-7-1-2-8-6(5-7)3-4-11-9(8)12/h1-5H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDYXSEQHOVSTPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CNC2=O)C=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80579123 | |
| Record name | 6-Bromoisoquinolin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80579123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
82827-09-6 | |
| Record name | 6-Bromo-1(2H)-isoquinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82827-09-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromoisoquinolin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80579123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-bromo-2H-isoquinolin-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



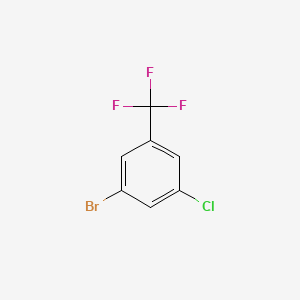

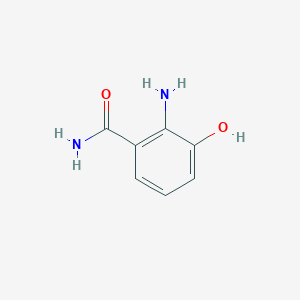
![2-Aminobenzo[d]thiazole-7-carboxylic acid](/img/structure/B1287716.png)
